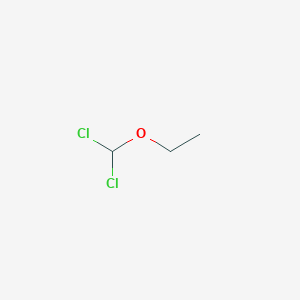

(Dichloromethoxy)ethane

説明

(Dichloromethoxy)ethane, also known as Ethane, (chloromethoxy)-, has the molecular formula C3H7ClO . It is also known by other names such as Ether, chloromethyl ethyl; (Chloromethyl)ethyl ether; Chloromethoxyethane; Ethoxychloromethane; Ethoxymethyl chloride; Ethyl chloromethyl ether . Another compound, Dichloromethyl methyl ether (HCl2COCH3), is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .

Synthesis Analysis

Dichloromethyl methyl ether (HCl2COCH3) can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method is by chlorination of chlorodimethyl ether .

Molecular Structure Analysis

The molecular weight of this compound is 94.540 . The IUPAC Standard InChI is InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 94.540 . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Biodegradation in Aquifers :

- Hatzinger et al. (2017) investigated the aerobic biodegradation of 1,4-dioxane in groundwater aquifers, finding that ethane could stimulate this process. They observed that ethane, a common byproduct of chlorinated ethanes and ethenes, can enhance 1,4-dioxane degradation, especially in zones where these products mix with aerobic groundwater (Hatzinger et al., 2017).

Catalytic Distribution in Pellets for Epoxidation of Ethylene :

- Yeung et al. (1998) studied the influence of 1,2-dichloroethane on the optimal catalyst distribution for the ethylene epoxidation reaction on a Ag/α-Al2O3 catalyst. Their research provided insights into how DCE affects selectivity and yield in the ethylene oxide production process (Yeung et al., 1998).

Studies on Ferricytochrome c :

- Greenwood and Wilson (1971) used dichloroethane in their research on ferricytochrome c, specifically in the context of its effect on pH, ionic strength, and protein denaturants. This study highlights the use of DCE in biochemical research (Greenwood & Wilson, 1971).

Degradation in Anoxic Sediment-Water Systems :

- Jafvert and Wolfe (1987) examined the degradation of halogenated ethanes, including DCE, in anoxic sediment-water systems. Their findings suggest that DCE remains stable for extended periods in such environments, providing insight into its environmental impact (Jafvert & Wolfe, 1987).

Real-Time Breath Ethane Measurements :

- Parameswaran et al. (2009) used off-axis integrated cavity output spectroscopy with an interband cascade laser for real-time measurements of breath ethane. This research demonstrates the application of DCE in medical diagnostics and monitoring of oxidative stress (Parameswaran et al., 2009).

Ethane as an Indicator of Lipid Peroxidation :

- Research by Peiser et al. (1982) and Riely et al. (1974) explored the use of ethane production as a measure of lipid peroxidation. These studies contribute to our understanding of biological processes and the role of ethane in indicating oxidative stress in cells (Peiser et al., 1982); (Riely et al., 1974).

Chlorination of Ethane :

- Studies like those by Burch et al. (1993) and Clariá et al. (1988) have examined the gas-phase chlorination of ethane, providing insights into chemical processes and reactor design for industrial applications (Burch et al., 1993); (Clariá et al., 1988).

Microbial Fuel Cell Research :

- Davis and Yarbrough (1962) explored the use of ethane in microbial fuel cells. Although their experiments with ethane were unsuccessful, they provided early insights into the potential for hydrocarbons in energy generation (Davis & Yarbrough, 1962).

特性

IUPAC Name |

dichloromethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c1-2-6-3(4)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNJTZVLAVUIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505433 | |

| Record name | (Dichloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5374-05-0 | |

| Record name | (Dichloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

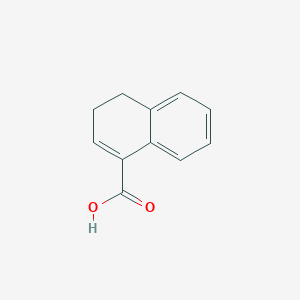

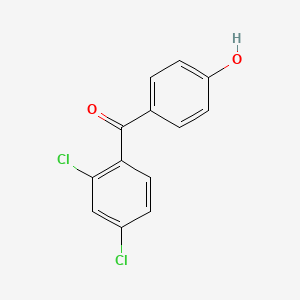

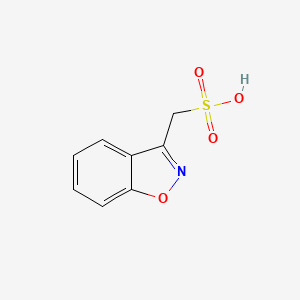

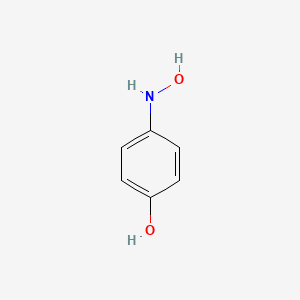

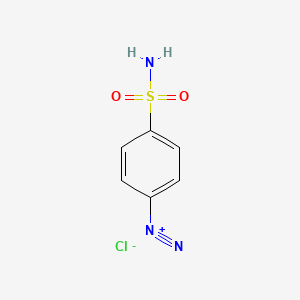

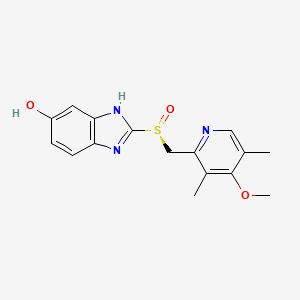

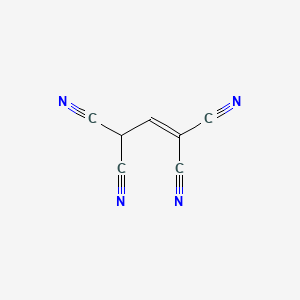

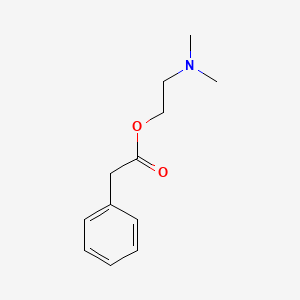

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。